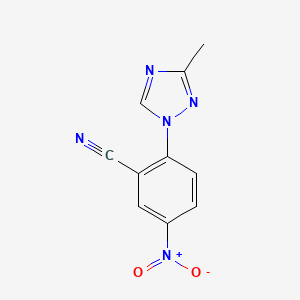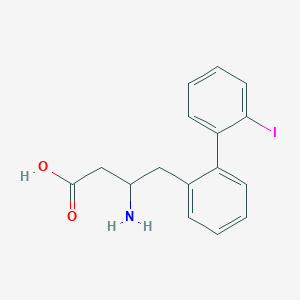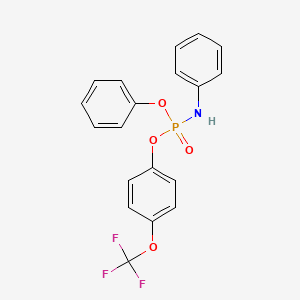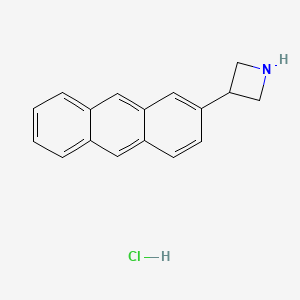
Fmoc Lys(PB)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc Lys(PB)-OH, also known as N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-(4-pentynoyl)lysine, is a derivative of lysine used in solid-phase peptide synthesis. The Fmoc group serves as a temporary protecting group for the amino terminus, while the PB group protects the side chain of lysine. This compound is crucial in the synthesis of peptides, allowing for the stepwise addition of amino acids to form complex peptide chains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc Lys(PB)-OH typically involves the protection of the lysine side chain followed by the introduction of the Fmoc group. The process begins with the protection of the ε-amino group of lysine using a pentynoyl group. This is followed by the protection of the α-amino group with the Fmoc group. The reaction conditions often involve the use of coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of amide bonds .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of deprotection and coupling, ensuring high yields and purity. The use of solid-phase synthesis allows for the efficient production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
Fmoc Lys(PB)-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like DIC and HOBt.
Cleavage: Removal of the peptide from the solid support using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DIC and HOBt in DMF.
Cleavage: TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products Formed
The primary product formed from these reactions is the desired peptide chain, with the Fmoc group removed and the peptide cleaved from the solid support .
Scientific Research Applications
Fmoc Lys(PB)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: Used in the synthesis of complex peptides for research and therapeutic purposes.
Drug Development: Facilitates the creation of peptide-based drugs.
Biomaterials: Used in the development of peptide-based hydrogels for tissue engineering and drug delivery.
Biological Studies: Employed in the study of protein-protein interactions and enzyme-substrate relationships.
Mechanism of Action
The mechanism of action of Fmoc Lys(PB)-OH involves the stepwise addition of amino acids to a growing peptide chain. The Fmoc group protects the α-amino group during the coupling reactions, preventing unwanted side reactions. The PB group protects the ε-amino group of lysine, ensuring that the side chain remains intact during the synthesis. The use of coupling reagents like DIC and HOBt facilitates the formation of peptide bonds, while the deprotection and cleavage steps ensure the final peptide product is obtained .
Comparison with Similar Compounds
Similar Compounds
Fmoc Lys(Boc)-OH: Similar to Fmoc Lys(PB)-OH but uses a tert-butyloxycarbonyl (Boc) group for side chain protection.
Fmoc Lys(Mtt)-OH: Uses a 4-methyltrityl (Mtt) group for side chain protection.
Fmoc Lys(ivDde)-OH: Uses an ivDde group for side chain protection.
Uniqueness
This compound is unique due to the use of the pentynoyl group for side chain protection, which provides specific advantages in certain synthetic applications. The choice of protecting group can influence the efficiency and outcome of the peptide synthesis, making this compound a valuable tool in the synthesis of complex peptides .
Properties
Molecular Formula |
C31H26F2N2O8 |
|---|---|
Molecular Weight |
592.5 g/mol |
IUPAC Name |
6-[(6,8-difluoro-7-hydroxy-2-oxochromene-3-carbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C31H26F2N2O8/c32-23-14-16-13-21(30(40)43-27(16)25(33)26(23)36)28(37)34-12-6-5-11-24(29(38)39)35-31(41)42-15-22-19-9-3-1-7-17(19)18-8-2-4-10-20(18)22/h1-4,7-10,13-14,22,24,36H,5-6,11-12,15H2,(H,34,37)(H,35,41)(H,38,39) |
InChI Key |
JJXGAZUZWKHNFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CC5=CC(=C(C(=C5OC4=O)F)O)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Boc-N-[[6-(7-iodothieno[3,2-b]pyridin-2-yl)-3-pyridyl]methyl]-2-methoxyethanamine](/img/structure/B13706769.png)












